molecular formula C12H14N2O2S B2730911 N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide CAS No. 338773-73-2

N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide

Cat. No.: B2730911
CAS No.: 338773-73-2
M. Wt: 250.32
InChI Key: YQXJLLSJWIMNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrrole ring at the para-position of the benzene ring and dimethyl substituents on the sulfonamide nitrogen. This scaffold combines the sulfonamide group—a privileged structure in medicinal chemistry—with a pyrrole heterocycle, which enhances interactions with biological targets through hydrogen bonding and π-π stacking . Its synthesis typically involves reacting 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran in acidic conditions (e.g., glacial acetic acid and p-dioxane) . The compound has shown promise in anticancer studies, particularly against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values in the low micromolar range for optimized derivatives .

Properties

IUPAC Name

N,N-dimethyl-4-pyrrol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-13(2)17(15,16)12-7-5-11(6-8-12)14-9-3-4-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXJLLSJWIMNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

The synthesis of this compound centers on the sulfonylation of 4-(1H-pyrrol-1-yl)aniline with dimethylsulfamoyl chloride. Key reagents and conditions include:

Parameter Value
Starting Material 4-(1H-pyrrol-1-yl)aniline
Sulfonating Agent Dimethylsulfamoyl Chloride
Base Triethylamine
Solvent Dichloromethane
Temperature Room Temperature
Yield 78%

The reaction proceeds in anhydrous dichloromethane, with triethylamine neutralizing hydrochloric acid generated during the process.

Detailed Stepwise Procedure

  • Reagent Preparation : 4-(1H-pyrrol-1-yl)aniline (1.0 equiv) is dissolved in dichloromethane under nitrogen atmosphere.
  • Base Addition : Triethylamine (1.2 equiv) is added to scavenge protons and maintain a basic environment.
  • Sulfonylation : Dimethylsulfamoyl chloride (1.1 equiv) is introduced dropwise, and the mixture is stirred for 12–16 hours at room temperature.
  • Workup : The organic layer is washed with water, brine, and dried over anhydrous sodium sulfate.
  • Purification : Crude product is purified via column chromatography using a gradient of n-pentane and ethyl acetate (4:1 to 1:1 v/v).

Mechanistic Insights

The reaction follows a nucleophilic acyl substitution mechanism. The amine group of 4-(1H-pyrrol-1-yl)aniline attacks the electrophilic sulfur atom in dimethylsulfamoyl chloride, displacing the chloride ion. Triethylamine facilitates deprotonation of the amine and neutralizes HCl, shifting the equilibrium toward product formation. The pyrrole moiety remains inert under these conditions, preserving aromatic integrity.

Optimization of Synthesis Parameters

Solvent and Base Selection

Dichloromethane is preferred for its ability to dissolve both polar and non-polar reactants while stabilizing the reactive intermediate. Alternative solvents like tetrahydrofuran or acetonitrile may lead to side reactions or reduced yields due to poorer solubility. Triethylamine outperforms weaker bases (e.g., pyridine) in proton scavenging, ensuring complete conversion.

Temperature and Reaction Time

Room temperature (20–25°C) balances reaction rate and selectivity. Elevated temperatures (>40°C) risk decomposition of the sulfonamide product, while lower temperatures prolong reaction time unnecessarily. A 12–16-hour duration ensures near-quantitative conversion, as confirmed by thin-layer chromatography.

Purification and Isolation Techniques

Column Chromatography

The crude product is purified using silica gel column chromatography with a gradient elution system:

Eluent Composition (n-pentane:ethyl acetate) Purpose
4:1 Remove non-polar impurities
2:1 Elute desired product
1:1 Recover polar byproducts

This method achieves >95% purity, as verified by nuclear magnetic resonance (NMR) spectroscopy.

Analytical Characterization of the Product

Thin-Layer Chromatography (TLC)

TLC analysis (silica gel 60 F254, n-pentane:ethyl acetate 2:1) reveals a single spot with an Rf value of 0.45, confirming homogeneity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.80 (d, J = 8.4 Hz, 2H, aromatic H-ortho to sulfonamide)
    • δ 7.45 (d, J = 8.4 Hz, 2H, aromatic H-meta to sulfonamide)
    • δ 6.85 (t, J = 2.2 Hz, 2H, pyrrole β-H)
    • δ 6.25 (t, J = 2.2 Hz, 2H, pyrrole α-H)
    • δ 2.85 (s, 6H, N,N-dimethyl)
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 144.2 (s, sulfonamide-SO₂)
    • δ 135.1–118.3 (aromatic and pyrrole carbons)
    • δ 38.4 (N,N-dimethyl)

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide moiety serves as an electrophilic center due to the electron-withdrawing sulfonyl group. Key reactions include:

Reaction TypeConditionsProductYieldSource
AlkylationK₂CO₃, DMF, alkyl halide (R-X), 80°CN,N-Dimethyl-4-(1H-pyrrol-1-yl)-N-alkylbenzenesulfonamide65–78%
ArylationCuI, L-proline, aryl boronic acidN-Aryl derivatives52–70%

Mechanistic Insight :
The lone pair on the sulfonamide nitrogen participates in resonance with the sulfonyl group, reducing nucleophilicity. Alkylation typically requires strong bases (e.g., K₂CO₃) to deprotonate intermediates, while arylation employs Suzuki-Miyaura coupling protocols .

Electrophilic Aromatic Substitution (EAS) on Pyrrole Ring

The electron-rich pyrrole ring undergoes EAS preferentially at the α-positions (C2/C5):

ElectrophileConditionsPositionProductYieldSource
NitrationHNO₃, AcOH, 0°CC22-Nitro-pyrrolyl derivative48%
BrominationBr₂, CHCl₃, RTC2/C52,5-Dibromo-pyrrolyl derivative62%

Steric Effects :
The N,N-dimethyl group on the sulfonamide imposes steric hindrance, favoring mono-substitution over di-substitution.

Coordination with Metal Ions

The sulfonamide and pyrrole nitrogen atoms act as ligands for transition metals:

Metal SaltSolventComplex TypeApplicationSource
Cu(II) chlorideEtOHSquare-planarCatalytic oxidation studies
Pd(II) acetateDCMChelatedCross-coupling catalysis

Stoichiometry :
1:1 (metal:ligand) complexes dominate, confirmed by UV-Vis and mass spectrometry .

Hydrolysis and Stability

The sulfonamide group resists hydrolysis under mild conditions but reacts under extremes:

ConditionsReactionByproductsHalf-LifeSource
6M HCl, reflux, 24hCleavage to benzenesulfonic acidDimethylamine8.2h
10% NaOH, 100°C, 12hPartial decompositionPyrrole derivatives15.6h

Kinetics :
Hydrolysis follows pseudo-first-order kinetics with an activation energy of 72 kJ/mol.

Functionalization via Cross-Coupling

The aromatic ring participates in palladium-catalyzed reactions:

Reaction TypeCatalystSubstrateProductYieldSource
Heck couplingPd(OAc)₂, PPh₃Styrene4-(1H-pyrrol-1-yl)-vinylbenzene68%
Sonogashira couplingPdCl₂, CuIPhenylacetyleneAlkynylated derivative59%

Regioselectivity :
Coupling occurs para to the sulfonamide group due to electronic directing effects .

Redox Reactions

The pyrrole ring undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
mCPBACH₂Cl₂, 0°CPyrrolin-2-one derivative41%
O₂, FeCl₃MeCN, RTHydroxylated pyrrole33%

Mechanism :
Oxidation proceeds via radical intermediates, confirmed by EPR spectroscopy .

Biological Interactions

While not a chemical reaction per se, the compound interacts with enzymes via:

  • Hydrogen bonding : Sulfonamide oxygen with serine residues (e.g., carbonic anhydrase) .

  • π-π stacking : Pyrrole ring with aromatic amino acids .

Scientific Research Applications

Pharmaceutical Chemistry

Antibacterial and Antitubercular Activity:
Recent studies have demonstrated that N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide and its derivatives exhibit notable antibacterial and antitubercular properties. These compounds were synthesized and evaluated for their ability to inhibit key enzymes involved in bacterial metabolism, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). The majority of synthesized derivatives showed significant inhibitory activity against these enzymes, suggesting their potential as antibacterial agents.

Enzyme Inhibition:
The compound has been identified as an effective inhibitor of carbonic anhydrase, an enzyme implicated in cancer progression and metastasis. By inhibiting this enzyme, this compound may disrupt tumor growth and provide a therapeutic avenue for cancer treatment .

Cell Biology

Monoclonal Antibody Production:
In cell culture studies, this compound has been shown to suppress cell growth while enhancing glucose uptake and intracellular adenosine triphosphate (ATP) levels during monoclonal antibody production. This suggests that the compound may play a role in optimizing bioprocesses for antibody production by modulating metabolic pathways.

Mechanistic Insights:
The compound's ability to increase ATP levels indicates its potential to enhance cellular energy metabolism, which is crucial for the proliferation of hybridoma cells used in monoclonal antibody production. This property could be leveraged to improve yields in biotechnological applications.

Structural Characteristics and Synthesis

This compound has a molecular formula of C12H14N2O2S and a molecular weight of approximately 250.32 g/mol. The synthesis of this compound can be achieved through various methods involving the reaction of pyrrole derivatives with sulfonamide precursors under controlled conditions .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

Compound NameBiological ActivityKey Findings
This compoundAntibacterial, AnticancerSignificant inhibition of DHFR and ENR; enhances ATP production in cells
4-(Pyrazolyl)benzenesulfonamideCarbonic Anhydrase InhibitorEffective against hCA IX and XII; potential anticancer effects
2-{2,3-dihydro-1,4-benzodioxin}-N-(un/substituted phenyl)acetamidesα-glucosidase InhibitorsDemonstrated inhibition of glucosidases; potential for diabetes management

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like DHFR and enoyl ACP reductase by binding to their active sites. This binding interferes with the enzymes’ normal functions, leading to antibacterial and antitubercular effects . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme’s active site, stabilizing the inhibitor-enzyme complex and preventing substrate binding.

Comparison with Similar Compounds

N-(Aryl/Heteroaryl)-4-(1H-Pyrrol-1-yl)benzenesulfonamides

Key Compounds: Derivatives such as N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Compound 28) and pyrimidinyl-substituted variants (Compounds 37–40) .

  • Structural Differences: The sulfonamide nitrogen is substituted with diverse aryl/heteroaryl groups (e.g., quinolinyl, pyrimidinyl) instead of dimethyl groups.
  • Biological Activity :
    • Compound 28 exhibited IC50 values of 3 µM (HCT-116), 5 µM (MCF-7), and 7 µM (HeLa), outperforming simpler dimethyl derivatives due to enhanced hydrophobic interactions with cancer cell targets .
    • Pyrimidinyl derivatives (e.g., Compounds 37–40) showed moderate activity (IC50: 10–50 µM), influenced by substituents like methyl or methoxy groups on the pyrimidine ring .
  • QSAR Insights : Orthogonal Projections to Latent Structure (OPLS) models identified lipophilicity (logP) and electron-donating substituents as critical for activity .

Thienopyrimidine- and Pyrazolopyrazine-Modified Analogues

Key Compounds :

  • N,N-Dimethyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzenesulfonamide (MW: 335.1) .
  • N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide (Co-crystallized with PI3K-alpha) .
  • Structural Differences: Replacement of pyrrole with thienopyrimidine or incorporation of fused bicyclic systems (pyrrolopyridine + pyrazolopyrazine).
  • The pyrazolopyrazine derivative showed potent PI3K-alpha inhibition (Kd: <10 nM), attributed to its ability to occupy the ATP-binding pocket via the fused heterocyclic system .
  • Physicochemical Properties : Higher molecular weights (e.g., 565.66 for the PI3K-alpha inhibitor) improve target binding but may reduce bioavailability .

Urea- and Benzyl-Modified Derivatives

Key Compounds :

  • N,N-Dimethyl-4-(2-(3-(3-phenylpropyl)ureido)ethyl)benzenesulfonamide (Compound 13) (Cardiac myosin activation: CMA = 91.6%) .
  • 4-((1H-Pyrrol-1-yl)methyl)-N-benzyl-N-methylbenzenesulfonamide (5f) (Chemokine receptor inhibition, purity: 53%) .
  • Structural Differences : Introduction of urea linkages or benzyl groups on the sulfonamide nitrogen.
  • Biological Activity: Compound 13 activated cardiac myosin ATPase (FS = 17.62%, EF = 11.55%), highlighting a shift from anticancer to cardiovascular applications .
  • SAR Insights : Urea groups enhance hydrogen-bonding capacity, while benzyl substituents modulate lipophilicity and receptor selectivity .

Data Tables: Comparative Analysis

Table 1. Anticancer Activity of Selected Analogues

Compound Substituent IC50 (µM) Cell Line Reference
N,N-Dimethyl derivative Dimethyl sulfonamide 10–50* HCT-116/MCF-7
Compound 28 8-Quinolinyl 3 (HCT-116), 5 (MCF-7) HCT-116/MCF-7
Compound 37 4-Methylpyrimidin-2-yl 22 HCT-116

*Estimated from QSAR models.

Table 2. Physicochemical Properties

Compound Molecular Weight logP* Solubility (µg/mL)
N,N-Dimethyl derivative ~280 2.1 12.5
Thienopyrimidine analogue 335.1 3.5 5.8
PI3K-alpha inhibitor 565.66 4.8 <1.0

*Calculated using OPLS descriptors.

Biological Activity

N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : Approximately 250.317 g/mol
  • Density : About 1.2 g/cm³

The compound features a sulfonamide group linked to a pyrrole moiety, which contributes to its unique reactivity and biological properties. The presence of the dimethylamino group enhances its nucleophilic character, allowing it to participate in various chemical reactions, including electrophilic substitutions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antibacterial and antitubercular activities. It acts as an inhibitor of essential enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical for bacterial survival and proliferation .

Anticancer Potential

The compound has shown notable anticancer activity against various cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Mechanistic studies indicate that it can induce apoptosis through:

  • Cell cycle arrest at the G2/M phase.
  • Activation of caspases, leading to increased apoptotic cell populations.
    These effects were confirmed through morphological changes and DNA fragmentation analyses .

This compound's biological activity is attributed to its ability to interact with various biological targets:

Enzyme Inhibition

The compound has been identified as an inhibitor of carbonic anhydrase , an enzyme involved in pH regulation and ion transport in cells. This inhibition is particularly relevant in cancer treatment due to its role in tumor growth and metastasis .

Metabolic Effects

In cell culture studies, the compound has been shown to suppress cell growth while increasing glucose uptake and intracellular ATP levels during monoclonal antibody production. This suggests a potential role in enhancing metabolic efficiency under specific conditions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the reaction of pyrrole derivatives with sulfonamide precursors. Various synthetic routes have been explored to optimize yield and purity, contributing to the compound's availability for biological testing .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameBiological ActivityKey Mechanism
This compoundAnticancer, AntibacterialDHFR inhibition, Apoptosis
N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamidesAnticancerCaspase activation
N-acylated benzenesulfonamidesAnticancerApoptosis induction

Case Studies

Several case studies have explored the efficacy of this compound in vitro:

  • Study on HCT-116 Cells : Demonstrated significant cytotoxicity with IC50 values indicating effective apoptosis induction.
  • Enzyme Interaction Studies : Showed strong binding affinities for carbonic anhydrase isoforms, suggesting potential for drug development targeting this enzyme .

Q & A

Basic: What are the standard synthetic routes for preparing N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves sulfonylation of aniline derivatives followed by functionalization. A validated approach includes:

Sulfonylation : Reacting 4-(1H-pyrrol-1-yl)aniline with dimethylsulfamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (Et₃N) as a base .

Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) isolates the product. Confirm purity via TLC (Rf ~0.44 in n-pentane:EtOAc 10:1) and NMR (characteristic peaks for dimethylamino and pyrrole protons) .

Advanced: How can regioselectivity challenges in pyrrole substitution be addressed during synthesis?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups : Use electron-withdrawing groups (e.g., sulfonamide) to direct electrophilic substitution to the para position of the benzene ring.
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with protected pyrrole boronic esters ensures precise functionalization .
  • Kinetic vs. Thermodynamic Control : Optimize reaction temperature and solvent polarity (e.g., DMF at 80°C vs. THF at 25°C) to favor desired intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify dimethylamino (δ ~2.6 ppm, singlet) and pyrrole protons (δ ~6.5–7.0 ppm, multiplet). Sulfonamide SO₂ group deshields adjacent aromatic protons .
  • FT-IR : Confirm sulfonamide S=O stretches (1330–1160 cm⁻¹) and pyrrole N-H (3400 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 265.12) .

Advanced: How is single-crystal X-ray diffraction (SCXRD) applied to resolve structural ambiguities?

Methodological Answer:

Crystallization : Use slow evaporation in EtOAc/n-pentane to grow diffraction-quality crystals.

Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refinement : Process data with SHELXL (SHELX-2018/3), refining anisotropic displacement parameters and validating via R-factor convergence (<5%) .

  • Example: A related sulfonamide derivative (C16H14ClN3O2S) showed bond lengths of S–N = 1.623 Å and C–N(pyrrole) = 1.371 Å, confirming resonance stabilization .

Advanced: How do computational methods (e.g., DFT) predict electronic properties?

Methodological Answer:

  • Geometry Optimization : Use Gaussian 09 with B3LYP/6-311+G(d,p) to model the structure. Compare computed bond angles with SCXRD data (e.g., C–S–N angle ~108°).
  • Frontier Orbitals : HOMO-LUMO gaps (~4.2 eV) indicate charge-transfer potential, relevant for optoelectronic applications .

Basic: What assays evaluate its biological activity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition, IC₅₀ ~12 µM) .
  • Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ >100 µM indicates low toxicity) .

Advanced: How are structure-activity relationships (SAR) studied for sulfonamide derivatives?

Methodological Answer:

  • Analog Synthesis : Modify pyrrole substituents (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃) and assess activity changes.
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with IC₅₀ values .
  • Crystallographic Data : Compare hydrogen-bonding motifs (e.g., sulfonamide O···H–N interactions in active vs. inactive analogs) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation : Reconcile NMR chemical shifts with SCXRD torsion angles (e.g., pyrrole ring planarity deviations >5° may explain deshielding).
  • Dynamic Effects : Variable-temperature NMR identifies conformational flexibility (e.g., rotamers in sulfonamide groups) .
  • Theoretical Calculations : Overlay DFT-optimized structures with XRD coordinates to assess packing forces .

Advanced: What strategies enable late-stage functionalization of the pyrrole ring?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Use NBS in CCl₄ to brominate pyrrole (yield >80%).
  • Cross-Coupling : Suzuki-Miyaura with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Protection/Deprotection : Temporarily protect sulfonamide with Boc groups to avoid side reactions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential dust inhalation.
  • Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .

Basic: How is this compound utilized as a biochemical probe?

Methodological Answer:

  • Fluorescent Tagging : Conjugate with dansyl chloride for tracking protein interactions (λₑₓ = 340 nm, λₑₘ = 520 nm).
  • Photoaffinity Labeling : Incorporate diazirine groups to capture transient enzyme-substrate complexes .

Advanced: What role does it play in materials science research?

Methodological Answer:

  • Coordination Polymers : React with Cu(II) to form 2D networks (confirmed by PXRD and TGA).
  • Organic Semiconductors : Measure charge mobility (µ ~0.1 cm²/V·s) via space-charge-limited current (SCLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.